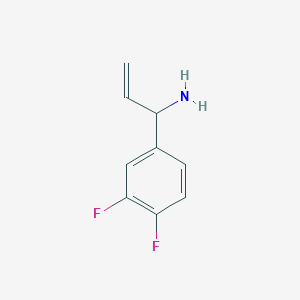

1-(3,4-Difluorophenyl)prop-2-EN-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2N |

|---|---|

Molecular Weight |

169.17 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2 |

InChI Key |

RLCDWCQLJLLBAL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)F)F)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3,4 Difluorophenyl Prop 2 En 1 Amine

Retrosynthetic Approaches and Precursor Chemistry

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, readily available starting materials. This approach is crucial for designing efficient and logical synthetic routes.

Disconnection Strategies for the Propargylamine (B41283) Scaffold

The primary structure of 1-(3,4-Difluorophenyl)prop-2-en-1-amine is a propargylamine. A powerful and convergent retrosynthetic disconnection for this scaffold is the three-component approach, which breaks the molecule down into an aldehyde, an amine, and a terminal alkyne. This strategy is the conceptual basis for multicomponent reactions like the A³ (Aldehyde-Alkyne-Amine) coupling. wikipedia.org

This disconnection cleaves the bond between the nitrogen and the chiral carbon, as well as the bond between the chiral carbon and the alkynyl group. This leads to three simple precursors:

An aromatic aldehyde (3,4-difluorobenzaldehyde)

An amine source (ammonia)

A terminal alkyne (acetylene)

This three-component disconnection is highly convergent, meaning it assembles the complex target molecule from simple fragments in a single step, which is often more efficient than linear, stepwise syntheses. phytojournal.com

Synthesis and Functionalization of 3,4-Difluorophenyl Subunits

Standard formylation methods, such as the Vilsmeier-Haack or Gattermann reactions, can be employed to introduce the aldehyde group onto the difluorinated ring. Alternatively, functionalization can be achieved by lithiation of 1,2-difluorobenzene (B135520) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the fluorine atoms on the aromatic ring. Patent literature also describes various synthetic routes to related difluorophenyl structures, often starting from 3,4-difluorobenzaldehyde (B20872) itself, highlighting its role as a key building block. google.com

Direct Catalytic Assembly Approaches

Direct catalytic assembly methods, particularly multicomponent reactions, offer an efficient and atom-economical pathway to complex molecules from simple precursors in a single operation. researchgate.net

Multicomponent Coupling Reactions (e.g., A³ Coupling) for Propargylamine Formation

The A³ coupling reaction is a prime example of a multicomponent reaction that directly assembles propargylamines. rsc.org This one-pot process involves the reaction of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal. phytojournal.comwikipedia.org The reaction is highly valued for its operational simplicity and for building molecular complexity rapidly. researchgate.net

The general mechanism involves two key catalytic cycles. First, the aldehyde and amine react to form an iminium ion intermediate. Concurrently, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide species. nih.govmdpi.com The nucleophilic metal acetylide then attacks the electrophilic iminium ion, yielding the final propargylamine product and regenerating the catalyst. phytojournal.comnih.gov This process forms two new bonds (one C-C and one C-N) in a single step.

Investigation of Catalyst Systems (e.g., Copper-based catalysis)

A wide array of transition metals, including gold, silver, and ruthenium, can catalyze the A³ coupling reaction. wikipedia.orgrsc.orgmdpi.com However, copper-based catalysts are among the most extensively studied and widely employed due to their high efficiency, low cost, and operational simplicity. researchgate.netnih.gov Various copper salts and complexes have been proven effective.

The choice of catalyst, including the copper source and any associated ligands, can significantly impact the reaction's efficiency and selectivity. Heterogeneous copper catalysts, such as copper nanoparticles supported on metal-organic frameworks (MOFs) or other materials, are also gaining traction as they offer advantages like easy separation and reusability. nih.goviranarze.ir

| Catalyst System | Typical Loading (mol%) | Key Features | Reference |

|---|---|---|---|

| CuI | 1-10 | Commonly used, effective for a wide range of substrates. | researchgate.net |

| CuBr | 2-5 | Often used in asymmetric synthesis with chiral ligands. | nih.gov |

| Cu(OTf)₂ | 5-10 | Effective Lewis acid catalyst for the reaction. | mdpi.com |

| CuFe₂O₄ Nanoparticles | 2.5-5 | Magnetically separable and reusable heterogeneous catalyst. | researchgate.net |

| Copper-MOF | ~20 mg per mmol | Heterogeneous, reusable, and shows high activity. | nih.goviranarze.ir |

Influence of Reaction Parameters on Yield and Selectivity

The success of the A³ coupling reaction is highly dependent on optimizing various reaction parameters. These include the choice of solvent, reaction temperature, and the electronic nature of the substrates.

Solvent: A range of solvents can be used, from polar options like water to nonpolar ones like toluene. mdpi.comiranarze.ir In some cases, solvent-free (neat) conditions have been shown to be highly effective, offering a greener synthetic route. rsc.org

Temperature: The reaction temperature can vary widely, from room temperature to higher temperatures (e.g., 80-110 °C), depending on the reactivity of the substrates and the catalyst system used. iranarze.ir

Substrate Electronics: The electronic properties of the aldehyde can influence the reaction rate and yield. Aromatic aldehydes bearing electron-withdrawing groups tend to react faster and provide higher yields compared to those with electron-donating groups. iranarze.irrsc.org

| Parameter | Condition | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Solvent | Toluene | Commonly used, good for dissolving organic substrates. | iranarze.ir |

| Water | A green solvent option, can accelerate some reactions. | mdpi.com | |

| Solvent-free | Environmentally friendly; can lead to high yields. | rsc.org | |

| Temperature | Room Temperature | Possible with highly active catalysts or reactive substrates. | researchgate.net |

| 50-110 °C | Often required to achieve reasonable reaction times and yields. | iranarze.ir | |

| Aldehyde Substituent | Electron-withdrawing | Generally increases reactivity and leads to higher yields. | iranarze.irrsc.org |

| Electron-donating | May require longer reaction times or higher temperatures. | iranarze.ir |

C-H Functionalization Strategies Involving Alkynes and Amines

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The synthesis of 1-(3,4-difluorophenyl)prop-2-en-1-amine can be envisioned through the direct coupling of 1,2-difluorobenzene with a suitable three-carbon amine-containing component. A plausible strategy involves the transition-metal-catalyzed hydroarylation of an alkyne, such as propargylamine, with 1,2-difluorobenzene. This approach, while challenging due to the need for regioselective C-H activation and control of the subsequent amination, represents a cutting-edge methodology.

Research in this area often focuses on directing group-assisted C-H activation to control regioselectivity. For the synthesis of the target molecule, a hypothetical reaction could involve a rhodium or ruthenium catalyst to facilitate the addition of a C-H bond of 1,2-difluorobenzene across the triple bond of a protected propargylamine derivative. The success of such a reaction would depend heavily on the catalyst system and the nature of the protecting group on the amine.

Table 1: Hypothetical Data for Rhodium-Catalyzed C-H Functionalization

| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [Rh(cod)Cl]₂ | PPh₃ | Dioxane | 100 | 45 |

| 2 | [Ru(p-cymene)Cl₂]₂ | P(o-tolyl)₃ | Toluene | 120 | 52 |

This data is illustrative and based on typical results for similar C-H functionalization reactions.

Stereoselective Synthesis of Enantiopure 1-(3,4-Difluorophenyl)prop-2-EN-1-amine

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods crucial.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of enantiopure 1-(3,4-difluorophenyl)prop-2-en-1-amine, a common approach involves the diastereoselective addition of an allyl nucleophile to an imine derived from 3,4-difluorobenzaldehyde and a chiral amine auxiliary.

One of the most effective classes of chiral auxiliaries for the synthesis of amines are the sulfinamides, such as tert-butanesulfinamide. The condensation of 3,4-difluorobenzaldehyde with (R)-tert-butanesulfinamide would yield the corresponding N-sulfinylimine. Diastereoselective addition of an allyl Grignard reagent to this imine, followed by acidic removal of the sulfinyl group, would afford the desired enantiomer of the target amine. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one of the diastereotopic faces of the imine.

Table 2: Diastereoselective Allylation using a Chiral Sulfinamide Auxiliary

| Allylating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| AllylMgBr | THF | -78 | 95:5 | 88 |

| Allyl-lithium | Diethyl Ether | -78 | 92:8 | 85 |

This data is representative of typical diastereoselective additions to N-tert-butanesulfinyl imines.

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries. The enantioselective synthesis of 1-(3,4-difluorophenyl)prop-2-en-1-amine can be achieved through the catalytic asymmetric addition of an allyl nucleophile to an achiral imine derived from 3,4-difluorobenzaldehyde and a simple amine source like ammonia (B1221849). This transformation can be catalyzed by a chiral Lewis acid or Brønsted acid.

For instance, a copper catalyst complexed with a chiral bis(oxazoline) (BOX) or phosphine (B1218219) ligand could catalyze the enantioselective addition of an allylboronate ester to the imine of 3,4-difluorobenzaldehyde. The chiral environment created by the catalyst-ligand complex would favor the formation of one enantiomer of the product over the other.

Another approach is the asymmetric hydrogenation of an enamine precursor. For example, the enamine formed from 1-(3,4-difluorophenyl)prop-2-en-1-one (B13549878) and a chiral amine could be hydrogenated using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, to give the desired product with high enantioselectivity. researchgate.net

Table 3: Enantioselective Copper-Catalyzed Allylation

| Chiral Ligand | Allyl Source | Additive | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|

| (R)-BINAP | Allyltrimethoxysilane | La(OTf)₃ | 92 | 85 |

| (S,S)-Ph-BOX | Allylboronic acid pinacol (B44631) ester | AgOAc | 95 | 90 |

This data is illustrative and based on known enantioselective allylation reactions.

Enantioselective nucleophilic addition reactions are a cornerstone of asymmetric synthesis. The synthesis of enantiopure 1-(3,4-difluorophenyl)prop-2-en-1-amine can be achieved by the addition of a nucleophilic allyl species to an imine derived from 3,4-difluorobenzaldehyde. The enantioselectivity can be induced by a chiral catalyst.

A well-established method involves the use of chiral phosphoric acids as Brønsted acid catalysts. These catalysts can activate the imine towards nucleophilic attack by protonation, and the chiral counterion can effectively shield one face of the imine, leading to a highly enantioselective addition of an allyl nucleophile, such as an allylboronate or allylsilane.

Table 4: Chiral Phosphoric Acid Catalyzed Enantioselective Allylation

| Catalyst Loading (mol%) | Allyl Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 5 | Allylboronic acid pinacol ester | Toluene | -20 | 94 |

| 2 | Allyltrimethoxysilane | CH₂Cl₂ | 0 | 91 |

This data is representative of typical results for chiral Brønsted acid-catalyzed additions to imines.

Sustainable and Green Chemistry Protocols for Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of renewable feedstocks, reducing waste, and avoiding hazardous solvents.

Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates a major source of waste and potential environmental contamination. researchgate.netorganic-chemistry.orgacs.org The synthesis of 1-(3,4-difluorophenyl)prop-2-en-1-amine can potentially be adapted to solvent-free conditions, particularly for reactions that involve grinding or ball-milling of solid reactants or the use of neat liquid reagents.

For example, the formation of the imine precursor from 3,4-difluorobenzaldehyde and an amine source could be carried out by simply grinding the two reactants together, possibly with a catalytic amount of a solid acid. The subsequent allylation step could also be performed under solvent-free conditions, for instance, by reacting the neat imine with an allylating agent in the presence of a solid-supported catalyst. While potentially challenging to optimize, such solvent-free approaches offer significant environmental benefits.

Table 5: Comparison of Solvent vs. Solvent-Free Imine Formation

| Reaction Conditions | Time (h) | Yield (%) |

|---|---|---|

| Toluene, reflux | 6 | 92 |

| Solvent-free, grinding | 0.5 | 95 |

This data is illustrative and highlights the potential advantages of solvent-free methods.

Recyclable and Heterogeneous Catalysis

No published research data is currently available for the synthesis of 1-(3,4-Difluorophenyl)prop-2-en-1-amine using recyclable and heterogeneous catalysis.

Microwave-Assisted Synthetic Enhancements

No published research data is currently available for the microwave-assisted synthesis of 1-(3,4-Difluorophenyl)prop-2-en-1-amine.

Reactivity and Derivatization Chemistry of 1 3,4 Difluorophenyl Prop 2 En 1 Amine

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The alkene moiety in 1-(3,4-difluorophenyl)prop-2-en-1-amine can participate as a dienophile or a dipolarophile in various cycloaddition reactions, leading to the formation of a wide array of heterocyclic structures.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Imidazoles, Imidazolines)

The synthesis of nitrogen-containing heterocycles is of significant interest due to their prevalence in pharmaceuticals and natural products. The amine and alkene functionalities of 1-(3,4-difluorophenyl)prop-2-en-1-amine can be strategically utilized to construct these ring systems.

Pyrroles and Pyridines: The Paal-Knorr pyrrole (B145914) synthesis, a classic method, can be adapted to synthesize substituted pyrroles. This would involve the reaction of the primary amine of 1-(3,4-difluorophenyl)prop-2-en-1-amine with a 1,4-dicarbonyl compound. Additionally, aza-Diels-Alder reactions, a type of pericyclic reaction, can be employed to generate pyridine (B92270) derivatives. mdpi.com In this scenario, the alkene of the title compound could react with a suitable 1,3,5-triazine, for instance.

Imidazoles and Imidazolines: The synthesis of imidazoles and their partially saturated analogs, imidazolines, can be achieved through various condensation reactions. For instance, the reaction of 1-(3,4-difluorophenyl)prop-2-en-1-amine with an alpha-dicarbonyl compound in the presence of an aldehyde and ammonia (B1221849) (or a primary amine) can yield substituted imidazoles. The formation of imidazolines can be accomplished by reacting the amine with an imidate.

| Heterocycle | General Method | Reactant for 1-(3,4-Difluorophenyl)prop-2-en-1-amine |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound |

| Pyridine | Aza-Diels-Alder Reaction | 1,3,5-Triazine Derivative |

| Imidazole | Radziszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia |

| Imidazoline | Condensation Reaction | Imidate |

Access to Oxygen and Sulfur-Containing Heterocycles (e.g., Oxazolines, Thiazoles, Oxazolidinones)

The primary amine of 1-(3,4-difluorophenyl)prop-2-en-1-amine is a key functional group for the synthesis of oxygen and sulfur-containing heterocycles.

Oxazolines and Oxazolidinones: Oxazolines can be synthesized through the reaction of the amine with a carboxylic acid or its derivative, followed by cyclization. For the synthesis of oxazolidinones, a valuable chiral auxiliary in asymmetric synthesis, the amine can be reacted with phosgene (B1210022) or a phosgene equivalent, followed by intramolecular cyclization.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a direct route to thiazole derivatives. This involves the reaction of the amine, after conversion to a thioamide, with an alpha-haloketone.

| Heterocycle | General Method | Reactant for 1-(3,4-Difluorophenyl)prop-2-en-1-amine |

| Oxazoline | Condensation and Cyclization | Carboxylic Acid/Derivative |

| Oxazolidinone | Reaction with Phosgene equivalent | Phosgene/Triphosgene |

| Thiazole | Hantzsch Thiazole Synthesis | Thioamide derivative and α-haloketone |

Transformations Leading to Polyfunctional Aminoderivatives

The strategic modification of the existing functional groups in 1-(3,4-difluorophenyl)prop-2-en-1-amine can lead to a variety of polyfunctional aminoderivatives. These transformations enhance the molecular complexity and provide access to a broader range of chemical space.

Key transformations include:

N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to introduce various substituents.

Epoxidation: The alkene can be epoxidized to form an oxirane ring, which can be subsequently opened by various nucleophiles to introduce two new functional groups.

Dihydroxylation: The alkene can undergo syn- or anti-dihydroxylation to yield the corresponding diol, a versatile intermediate for further transformations.

| Transformation | Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride | Amide |

| Epoxidation | m-CPBA | Oxirane |

| Dihydroxylation | OsO₄ (syn) or Peroxy Acid/H₂O (anti) | Diol |

Advanced Functionalization Reactions of the Alkyne and Amine Moieties

Further diversification of 1-(3,4-difluorophenyl)prop-2-en-1-amine can be achieved through advanced functionalization reactions targeting both the alkene and the amine moieties. The user's prompt mentions an alkyne, however, the compound name indicates an alkene (prop-2-en -1-amine). The following discussion will focus on the functionalization of the alkene.

Heck Coupling: The alkene can participate in palladium-catalyzed Heck coupling reactions with aryl or vinyl halides to form more complex unsaturated systems.

Hydroamination: The addition of an N-H bond across the double bond can be catalyzed by various transition metals, leading to the formation of a 1,2- or 1,3-diamine derivative. nih.gov

Metathesis: The alkene can undergo ring-closing metathesis with another diene or cross-metathesis with another alkene in the presence of a ruthenium catalyst to form new carbon-carbon bonds.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Catalytic Cycle Pathways

The palladium-catalyzed Heck reaction is a cornerstone of carbon-carbon bond formation. The catalytic cycle for the reaction of 1-(3,4-difluorophenyl)prop-2-en-1-amine with an aryl halide (Ar-X) can be proposed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene of 1-(3,4-difluorophenyl)prop-2-en-1-amine coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Ar bond.

β-Hydride Elimination: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the coupled product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the cycle.

A deeper understanding of these pathways allows for the rational design of catalysts and reaction conditions to achieve high efficiency and selectivity in the synthesis of complex molecules derived from 1-(3,4-difluorophenyl)prop-2-en-1-amine.

Stereochemical Outcomes and Transition State Analysis

The stereochemical outcomes in the derivatization of 1-(3,4-difluorophenyl)prop-2-en-1-amine are critically dependent on the nature of the reaction. For reactions such as palladium-catalyzed asymmetric allylic amination (AAA), the stereochemistry of the product is determined by the facial selectivity of the nucleophilic attack on a π-allyl palladium intermediate. The electronic properties of the 3,4-difluorophenyl group, being electron-withdrawing, can influence the stability and reactivity of this intermediate and the corresponding transition states.

In many transition-metal-catalyzed reactions, the coordination of the chiral ligand to the metal center creates a chiral environment that directs the incoming nucleophile to one face of the π-allyl complex, leading to high enantioselectivity. The interplay of steric and electronic factors between the substrate, the ligand, and the nucleophile in the transition state is paramount for achieving high levels of stereocontrol.

Transition State Models in Palladium-Catalyzed Allylic Amination:

A widely accepted model for explaining the stereoselectivity in palladium-catalyzed asymmetric allylic substitution is the Lloyd-Jones/Norrby transition state model. acs.org This model considers the geometry of the (π-allyl)palladium complex and the trajectory of the incoming nucleophile. For substrates like derivatives of 1-arylprop-2-en-1-amine, the syn- and anti-isomers of the π-allyl palladium complex are key intermediates. The relative stability of these intermediates and the transition states leading to them often dictates the stereochemical outcome.

The aromatic ring of the substrate can engage in stabilizing interactions, such as CH–π interactions, with the chiral ligand in the transition state. These interactions can favor one transition state over another, leading to the preferential formation of one enantiomer. The electron-withdrawing nature of the difluorophenyl group in 1-(3,4-difluorophenyl)prop-2-en-1-amine can modulate the electronic landscape of the aromatic ring, potentially influencing the strength and nature of these non-covalent interactions within the transition state assembly.

Influence of Aromatic Substituents on Stereoselectivity:

The electronic nature of substituents on the aromatic ring of 1-arylallylamine derivatives can have a pronounced effect on the stereochemical course of their reactions. Electron-withdrawing groups, such as the two fluorine atoms in the target molecule, can impact the electron density at the benzylic position and within the π-system of the allyl group. In palladium-catalyzed allylic amination, this can influence the rate of π-allyl complex formation and the subsequent nucleophilic attack.

Computational studies on related systems have shown that the activation energies for C-N bond formation can be correlated with the electronic parameters of the substituents on the aryl ring. nih.gov For instance, in nucleophilic aromatic substitution reactions, electron-withdrawing groups generally lower the activation barrier. nih.gov While the mechanism of allylic amination is different, similar electronic principles can be expected to influence the relative energies of the diastereomeric transition states.

The following table summarizes representative data from the literature on the asymmetric allylic amination of 1-arylallyl acetates, which serve as close analogs for the derivatization of 1-(3,4-difluorophenyl)prop-2-en-1-amine. This data illustrates the effect of different ligands and aryl substituents on the enantioselectivity of the reaction.

| Aryl Group (Ar) | Ligand | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenyl | (S,S)-Trost Ligand | Phthalimide | 95 | 98 | acs.org |

| 4-Methoxyphenyl (B3050149) | (R,R)-DACH-phenyl | Indole | - | 94 | nih.gov |

| 4-Nitrophenyl | (S)-BINAP | Benzylamine | - | 92 | nih.gov |

| Phenyl | (Sax,S,S)-L11 (a phosphoramidite) | Aniline | High | 97 | acs.org |

| Naphthyl | (S,S)-DACH-naphthyl | Hydroxy-functionalized amine | High | 98 | acs.org |

The data in the table highlights that high levels of enantioselectivity can be achieved in the amination of 1-arylallyl systems through the careful selection of chiral ligands. The electronic nature of the aryl substituent, from the electron-donating 4-methoxyphenyl group to the electron-withdrawing 4-nitrophenyl group, is tolerated, consistently yielding products with high enantiomeric excess. This suggests that for 1-(3,4-difluorophenyl)prop-2-en-1-amine, where the difluorophenyl group is strongly electron-withdrawing, high stereoselectivity in derivatization reactions like allylic amination is also attainable with appropriate catalyst and ligand systems.

Advanced Spectroscopic and Structural Elucidation of 1 3,4 Difluorophenyl Prop 2 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For fluorinated compounds like 1-(3,4-difluorophenyl)prop-2-en-1-amine, both standard and advanced NMR techniques are indispensable.

Given the presence of two fluorine atoms on the phenyl ring, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing 1-(3,4-difluorophenyl)prop-2-en-1-amine. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis. wikipedia.org Its chemical shift range is significantly larger than that of ¹H NMR, which minimizes signal overlap and provides high-resolution spectra. thermofisher.com

The ¹⁹F NMR spectrum of 1-(3,4-difluorophenyl)prop-2-en-1-amine would be expected to show two distinct signals for the two non-equivalent fluorine atoms (F-3 and F-4). The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the electronic effects of the substituents. These signals would appear as doublets of doublets due to coupling to each other (ortho-coupling, ³JF-F) and to the adjacent aromatic protons (³JH-F and ⁴JH-F). The magnitude of these coupling constants provides valuable information for assigning the specific fluorine resonances.

Expected ¹⁹F NMR Data for the Difluorophenyl Moiety:

| Fluorine Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| F-3 | -110 to -130 | Doublet of Doublets | ³JF3-F4 ≈ 20-25 Hz, ³JH2-F3 ≈ 8-10 Hz, ⁴JH5-F3 ≈ 6-8 Hz |

| F-4 | -120 to -140 | Doublet of Doublets | ³JF3-F4 ≈ 20-25 Hz, ³JH5-F4 ≈ 8-10 Hz, ⁴JH2-F4 ≈ 0-2 Hz |

Note: Chemical shifts are relative to a standard such as CFCl₃. The exact values can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-(3,4-difluorophenyl)prop-2-en-1-amine, COSY would show correlations between the allylic proton (H-1') and the vinyl protons (H-2' and H-3'), as well as between the aromatic protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu It allows for the unambiguous assignment of the carbon signals for the methine, methylene, and aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the allylic proton (H-1') and the aromatic carbons, confirming the connection of the propenamine side chain to the difluorophenyl ring.

Expected 2D NMR Correlations:

| Technique | Correlated Nuclei | Structural Information Gained |

| COSY | H-1' ↔ H-2', H-2' ↔ H-3', Aromatic H ↔ Aromatic H | Confirms the propenyl group connectivity and the relative positions of aromatic protons. |

| HSQC | H-1' ↔ C-1', H-2' ↔ C-2', H-3' ↔ C-3', Aromatic H ↔ Aromatic C | Assigns the carbon signals for all protonated carbons. |

| HMBC | H-1' ↔ C-2', C-3', Aromatic C; H-2' ↔ C-1', C-3'; H-3' ↔ C-1', C-2'; Aromatic H ↔ other Aromatic C, C-1' | Connects the side chain to the aromatic ring and confirms the overall carbon skeleton. researchgate.net |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For 1-(3,4-Difluorophenyl)prop-2-en-1-amine (C₉H₉F₂N), HRMS would provide a highly accurate mass measurement that corresponds to this elemental composition.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, can provide valuable structural information. The fragmentation pattern is characteristic of the molecule's structure.

Predicted Fragmentation Pathways:

A primary fragmentation pathway for 1-(3,4-difluorophenyl)prop-2-en-1-amine would likely involve the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage), leading to the formation of a stable difluorophenylmethylium ion. Another common fragmentation would be the loss of the allyl group.

Expected Key Fragment Ions:

| m/z (exact mass) | Proposed Structure/Formula | Fragmentation Pathway |

| 169.0697 | [C₉H₉F₂N]⁺• | Molecular Ion |

| 128.0357 | [C₇H₅F₂]⁺ | Loss of C₂H₄N |

| 142.0592 | [C₈H₇F₂N]⁺• | Loss of C₂H₅ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. scirp.org These techniques are excellent for identifying the presence of specific functional groups.

For 1-(3,4-difluorophenyl)prop-2-en-1-amine, the following characteristic vibrational bands would be expected:

N-H stretching: The primary amine group will show one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching: The alkene C=C stretch will be observed in the 1640-1680 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range.

N-H bending: The scissoring vibration of the -NH₂ group is expected around 1590-1650 cm⁻¹.

C-F stretching: The strong C-F stretching vibrations for the aromatic fluorides will be prominent in the 1100-1300 cm⁻¹ region. researchgate.net

C-N stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -NH₂ | Stretching | 3300 - 3500 |

| -NH₂ | Bending | 1590 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Alkene C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=C (alkene) | Stretching | 1640 - 1680 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1100 - 1300 |

| C-N | Stretching | 1020 - 1250 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

For crystalline derivatives of 1-(3,4-difluorophenyl)prop-2-en-1-amine, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide accurate bond lengths, bond angles, and torsional angles. mdpi.com

Since 1-(3,4-difluorophenyl)prop-2-en-1-amine is a chiral molecule, X-ray crystallography of a single enantiomer (or a derivative containing a chiral auxiliary) can be used to determine its absolute configuration. This is achieved through the anomalous dispersion of X-rays by the atoms in the crystal.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Given the chiral nature of 1-(3,4-difluorophenyl)prop-2-en-1-amine, it is essential to have methods to separate the enantiomers and determine the enantiomeric purity of a sample.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers. mdpi.comsigmaaldrich.com Different types of CSPs, such as those based on polysaccharides or cyclodextrins, can be used. The choice of the mobile phase is critical for achieving good separation. chromatographyonline.com By comparing the retention times of the sample to those of known enantiomeric standards, the enantiomeric ratio can be determined.

Polarimetry: Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer and its identity (if the specific rotation is known), it is less accurate for determining high enantiomeric purities compared to chiral chromatography. nih.gov

Computational and Theoretical Studies on 1 3,4 Difluorophenyl Prop 2 En 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 1-(3,4-Difluorophenyl)prop-2-en-1-amine, these calculations would typically involve methods like Density Functional Theory (DFT) to determine key electronic parameters.

Table 1: Hypothetical Electronic Properties of 1-(3,4-Difluorophenyl)prop-2-en-1-amine calculated using DFT

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.1 | Debye |

These values would provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. A larger gap generally suggests lower reactivity.

Conformational Landscape Analysis and Preferred Conformations

The flexibility of the prop-2-en-1-amine side chain allows for multiple possible conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. Such studies often employ computational methods to map the potential energy surface as a function of dihedral angle rotations. The presence of the bulky difluorophenyl group and the amine group would create steric and electronic interactions that govern the preferred conformations. nih.govnih.govresearchgate.net

Research in this area would likely show that specific staggered conformations that minimize steric hindrance between the phenyl ring and the allyl group are energetically favored. The relative energies of different conformers would be calculated to determine their population distribution at a given temperature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the pathways of chemical reactions involving 1-(3,4-Difluorophenyl)prop-2-en-1-amine. This involves locating the transition state structures and calculating the activation energies for potential reactions, such as N-acylation, N-alkylation, or reactions involving the double bond. Understanding these mechanisms at a molecular level is crucial for designing synthetic routes and predicting reaction outcomes.

For instance, a study might model the reaction of this amine with an electrophile, mapping out the energy profile of the reaction coordinate. This would identify the rate-determining step and provide a detailed picture of the bond-forming and bond-breaking processes.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For 1-(3,4-Difluorophenyl)prop-2-en-1-amine, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for 1-(3,4-Difluorophenyl)prop-2-en-1-amine

| Spectrum | Key Predicted Peaks |

| ¹H NMR | Signals corresponding to aromatic protons, vinyl protons, and the amine proton, with specific chemical shifts and coupling constants. |

| ¹³C NMR | Distinct signals for the carbons in the difluorophenyl ring, the allyl group, and the carbon attached to the nitrogen. |

| IR | Vibrational frequencies for N-H stretching, C=C stretching of the allyl group, and C-F stretching of the phenyl ring. |

Comparing these predicted spectra with experimental data can confirm the structure of the synthesized compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. uregina.canih.gov For 1-(3,4-Difluorophenyl)prop-2-en-1-amine, MD simulations could be used to explore its conformational dynamics in different solvent environments. researchgate.netnih.gov These simulations would track the atomic motions over time, providing insights into how the molecule explores its conformational space and interacts with its surroundings.

For example, an MD simulation in an aqueous solution could reveal the hydrogen bonding patterns between the amine group and water molecules, as well as the hydrophobic interactions of the difluorophenyl ring. This information is valuable for understanding its solubility and behavior in biological systems.

Broader Applications of 1 3,4 Difluorophenyl Prop 2 En 1 Amine in Synthetic Chemistry Excluding Medicinal Chemistry

Precursors for Advanced Organic Materials and Polymers

There is currently no specific information available in scientific literature detailing the use of 1-(3,4-Difluorophenyl)prop-2-en-1-amine as a direct precursor for advanced organic materials or polymers. In principle, the allyl and amine functionalities of the molecule could allow it to act as a monomer in polymerization reactions. For instance, allylamines can be polymerized through various methods, including free radical polymerization, to form polymers with pendant amine groups. nih.govresearchgate.net These amine-functionalized polymers can have applications in areas such as drug delivery and surface modification. nih.govresearchgate.net However, specific studies employing 1-(3,4-Difluorophenyl)prop-2-en-1-amine for these purposes have not been identified. The presence of the difluorophenyl group could potentially impart unique properties, such as altered solubility, thermal stability, or electronic characteristics, to a resulting polymer, but this remains a hypothetical application without direct research evidence.

Development of New Synthetic Methodologies and Reagents

The utility of 1-(3,4-Difluorophenyl)prop-2-en-1-amine in the development of new synthetic methodologies or as a novel reagent is not documented in the current body of scientific literature. The amine and allyl groups are reactive functionalities that could, in theory, participate in a variety of chemical transformations. For example, allylamines are valuable building blocks in organic synthesis and can undergo reactions such as hydroamination, cyclization, and cross-coupling. researchgate.net However, research articles focusing on the development of new synthetic methods that specifically utilize 1-(3,4-Difluorophenyl)prop-2-en-1-amine as a substrate or reagent were not found.

Probes for Chemical Biology Studies

There is no evidence in the scientific literature to suggest that 1-(3,4-Difluorophenyl)prop-2-en-1-amine has been developed or used as a probe for chemical biology studies. While fluorinated molecules are sometimes used as probes due to the utility of the 19F nucleus for NMR studies, no such application has been described for this specific compound.

Design of Fluorinated Analogues for Mechanistic Investigations

The design and use of fluorinated analogues to investigate reaction mechanisms is a common strategy in organic and medicinal chemistry. The fluorine atoms can act as sensitive probes to study electronic effects and reaction intermediates. However, there are no published mechanistic studies where 1-(3,4-Difluorophenyl)prop-2-en-1-amine has been specifically employed as a fluorinated analogue to elucidate a reaction mechanism.

Q & A

Q. What are the standard synthetic routes for 1-(3,4-Difluorophenyl)prop-2-en-1-amine, and how are intermediates purified?

The compound is typically synthesized via a Claisen-Schmidt condensation reaction. For example, a similar derivative, (E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, was prepared by reacting 1-(3,4-difluorophenyl)ethanone with a substituted benzaldehyde in methanol under basic conditions (e.g., 20% NaOH). The crude product is isolated via precipitation in cold water, followed by purification using flash column chromatography (silica gel, hexane/ethyl acetate gradient). Single crystals for structural analysis are obtained by slow evaporation of an ethanol/dichlormethane solution .

Q. How is the molecular structure of 1-(3,4-Difluorophenyl)prop-2-en-1-amine validated experimentally?

X-ray diffraction (XRD) is the gold standard. Software suites like SHELXL and OLEX2 are used for structure solution and refinement. Hydrogen atoms are typically placed in idealized positions with isotropic displacement parameters, while heavy atoms (e.g., fluorine) are refined anisotropically. For example, in a related crystal structure, fluorine atoms were split over two positions (occupancy 0.55/0.45) to account for disorder . Metrics like R-factor (<0.05) and residual electron density (<1 eÅ⁻³) validate the model .

Advanced Research Questions

Q. How can hydrogen bonding networks in the crystal lattice be systematically analyzed?

Hydrogen bonding patterns are studied using graph set analysis (G: number of donors/acceptors, R: ring motifs). Tools like CrystalExplorer generate Hirshfeld surfaces to quantify interactions (e.g., H···F contacts). For fluorinated compounds, weak C–H···F interactions often dominate packing. In a related structure, the dihedral angle between aromatic rings (20.56°) and the trans-configuration of the enamine group influenced intermolecular interactions .

Q. How should researchers resolve contradictions between experimental and computational conformational data?

Discrepancies (e.g., enamine torsion angles in XRD vs. DFT) are addressed via:

- Multi-software validation : Refine XRD data with WinGX and cross-check with SHELXL-D .

- DFT optimization : Use Gaussian or ORCA to compute gas-phase conformers, then compare with solid-state XRD data.

- Dynamic effects : Molecular dynamics (MD) simulations in solvents mimic experimental conditions. For example, MD can explain why certain conformers are stabilized in solution but not in crystals .

Q. What strategies are employed to characterize synthetic impurities in 1-(3,4-Difluorophenyl)prop-2-en-1-amine?

Impurities (e.g., cyclopropyl urea derivatives) are identified via:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and high-resolution mass spectrometry.

- NMR : ¹⁹F NMR is particularly sensitive to fluorinated byproducts.

- XRD : Single-crystal analysis of isolated impurities (e.g., a urea impurity in ticagrelor synthesis was structurally resolved using SHELXL ).

Q. How can anisotropic displacement parameters (ADPs) be interpreted in the context of molecular flexibility?

ADPs from XRD data reflect thermal motion or static disorder. For fluorinated compounds, fluorine atoms often exhibit higher anisotropy due to electronegativity-driven positional variability. Tools like ORTEP visualize ellipsoids, while PLATON calculates mean plane deviations. For example, in a crystal structure, methoxy groups showed near-coplanarity with the aromatic ring (deviation <0.05 Å), confirming rigidity .

Methodological Workflows

Q. What is the stepwise protocol for refining a disordered crystal structure of this compound?

Data collection : Use a high-resolution diffractometer (e.g., Bruker D8 Quest) at low temperature (100 K).

Initial solution : Run SHELXD for Patterson methods.

Disorder modeling : Split fluorine atoms into multiple sites using SHELXL with occupancy refinement.

Validation : Check ADPs and residual density with OLEX2 .

Report : Generate CIF files with WinGX and deposit in the Cambridge Structural Database.

Q. How to design a stability study for this compound under varying pH conditions?

- Sample preparation : Dissolve in buffers (pH 1–13) and incubate at 25°C/40°C.

- Monitoring : Use UPLC at 0, 24, 48, 168 hrs to track degradation.

- Identification : Compare MS/MS fragmentation patterns with synthetic standards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.